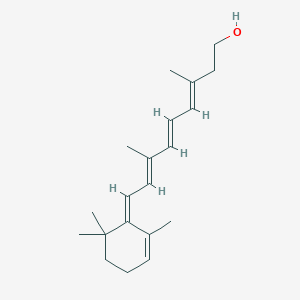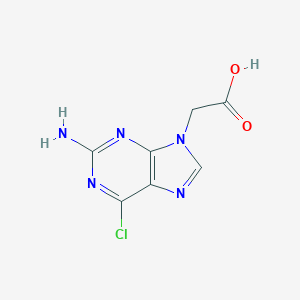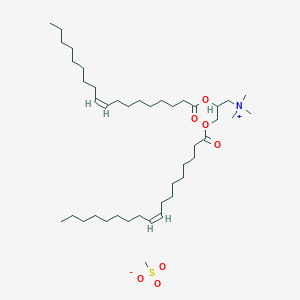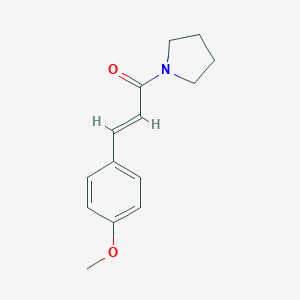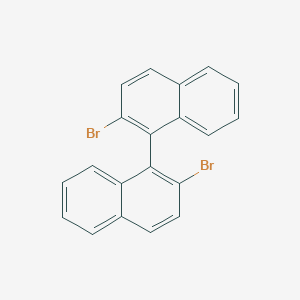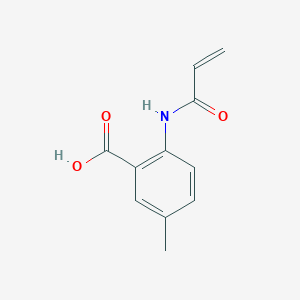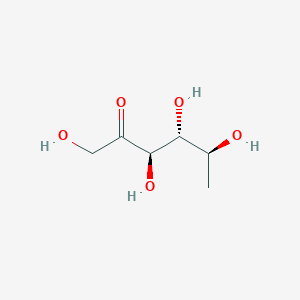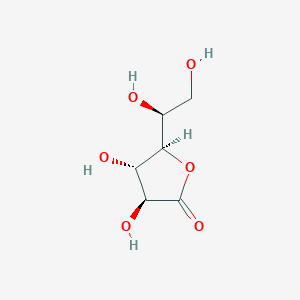
L-Galactono-1,4-lactone
Overview
Description
L-Galactono-1,4-lactone is a crucial compound in the biosynthesis of ascorbic acid (vitamin C) in plants. It is the terminal precursor in the Smirnoff-Wheeler pathway, where it is converted to ascorbic acid by the enzyme this compound dehydrogenase . This compound plays a significant role in plant metabolism and is essential for the maintenance of ascorbic acid levels, which are vital for plant growth and stress responses.
Mechanism of Action
Target of Action
L-Galactono-1,4-lactone (L-GalL) is primarily involved in the biosynthesis of ascorbic acid (AsA), also known as Vitamin C, in plants . It acts as a substrate for the enzyme this compound dehydrogenase (GLDH), which catalyzes the final step of the AsA biosynthetic pathway .
Mode of Action
L-GalL interacts with its target, GLDH, in the mitochondria of plant cells . The conversion of L-GalL to AsA is catalyzed by GLDH using cytochrome c as an electron acceptor . This reaction represents the terminal step of the Smirnoff-Wheeler pathway for AsA biosynthesis .
Biochemical Pathways
The primary biochemical pathway affected by L-GalL is the Smirnoff-Wheeler pathway, which is the main route for AsA biosynthesis in plants . L-GalL is the last precursor in this pathway . The conversion of L-GalL to AsA by GLDH is a critical step that influences the overall production of AsA .
Pharmacokinetics
It’s known that l-gall is metabolized in the mitochondria of plant cells, where it is converted to asa .
Result of Action
The conversion of L-GalL to AsA results in the production of AsA, a potent antioxidant that plays a crucial role in various physiological processes in plants . AsA is involved in photosynthesis protection, cell division, growth, signal transduction, and stress tolerance . Overexpression of the GLDH gene, which increases the conversion of L-GalL to AsA, has been associated with increased AsA concentration and reduced browning in lettuce leaves .
Action Environment
The action of L-GalL can be influenced by various environmental factors. For instance, stress conditions can affect the AsA biosynthetic pathway and thus the role of L-GalL . Additionally, the effect of L-GalL can also be influenced by genetic factors, such as the expression level of the GLDH gene .
Biochemical Analysis
Cellular Effects
L-Galactono-1,4-lactone influences various cellular processes. For instance, it has been found to significantly reduce leaf water loss in Arabidopsis thaliana by decreasing stomatal aperture size . This suggests that this compound may have a profound impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into ascorbic acid, a process catalyzed by this compound dehydrogenase located in mitochondria . This enzyme uses cytochrome c as an electron acceptor .
Temporal Effects in Laboratory Settings
It is known that it plays a role in the development of Arabidopsis thaliana, suggesting potential long-term effects on cellular function
Metabolic Pathways
This compound is involved in the d-mannose/l-galactose pathway of ascorbic acid biosynthesis . It interacts with this compound dehydrogenase, an enzyme located in the inner mitochondrial membrane .
Transport and Distribution
It is known to be involved in the biosynthesis of ascorbic acid in plant mitochondria , suggesting it may interact with transporters or binding proteins within these organelles .
Subcellular Localization
This compound is localized in the mitochondria, where it is converted into ascorbic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Galactono-1,4-lactone can be synthesized from L-galactose through a series of chemical reactions. The process typically involves the oxidation of L-galactose to this compound using specific oxidizing agents under controlled conditions . Another method involves the preparation of this compound from myo-inositol through a multi-step synthesis .
Industrial Production Methods: In industrial settings, this compound is produced through biotechnological processes involving the fermentation of microorganisms that can convert L-galactose to this compound. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: L-Galactono-1,4-lactone primarily undergoes oxidation reactions. The most notable reaction is its conversion to ascorbic acid (vitamin C) by the enzyme this compound dehydrogenase . This reaction involves the transfer of electrons to cytochrome c, resulting in the formation of ascorbic acid .
Common Reagents and Conditions:
Oxidation: this compound is oxidized to ascorbic acid using this compound dehydrogenase in the presence of cytochrome c.
Major Products:
Ascorbic Acid (Vitamin C): The primary product formed from the oxidation of this compound.
Scientific Research Applications
L-Galactono-1,4-lactone has several applications in scientific research:
Comparison with Similar Compounds
L-Gulono-1,4-lactone: Another precursor in the biosynthesis of ascorbic acid, but primarily found in animals.
D-Gluconolactone: A related compound used in food and pharmaceutical industries for its antioxidant properties.
Uniqueness: L-Galactono-1,4-lactone is unique due to its specific role in the plant biosynthesis of ascorbic acid. Unlike L-gulono-1,4-lactone, which is found in animals, this compound is exclusive to plants and certain photosynthetic eukaryotes . This distinction makes it a critical compound for plant physiology and a valuable subject of study in plant biology .
Properties
IUPAC Name |
(3S,4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-NEEWWZBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904658 | |
| Record name | L-Galactono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1668-08-2 | |
| Record name | L-Galactono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galactonic acid gamma-lactone, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Galactono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALACTONIC ACID .GAMMA.-LACTONE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58UBG0IB0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of L-Galactono-1,4-lactone in plants?
A1: this compound serves as the immediate precursor to L-ascorbic acid in the primary biosynthetic pathway found in higher plants. [, , , ] This pathway, known as the Smirnoff-Wheeler pathway, involves a series of enzymatic conversions starting from D-glucose.
Q2: Which enzyme catalyzes the conversion of L-GalL to L-ascorbic acid?
A2: The enzyme this compound dehydrogenase (L-GalLDH or GLDH) catalyzes the final step of the Smirnoff-Wheeler pathway, oxidizing L-GalL to L-ascorbic acid. [, , , , , , , , , , , , , , , , , ] This mitochondrial enzyme utilizes cytochrome c as an electron acceptor. [, , ]
Q3: Is L-GalL metabolized through pathways other than AsA biosynthesis?
A3: While the primary fate of L-GalL is conversion to AsA, research suggests the existence of genes responsive to L-GalL that are not directly involved in the AsA pathway. This implies potential alternative roles for L-GalL in plant development. []
Q4: Does the conversion of L-GalL to AsA depend on external factors?
A4: Yes, light, specifically the redox state of the photosynthetic electron transport chain, plays a crucial regulatory role in the conversion of L-GalL to AsA. Studies show that light significantly enhances this conversion in detached leaves. [, ]
Q5: What is the impact of L-GalLDH deficiency on plants?
A5: Silencing or inhibiting L-GalLDH leads to AsA deficiency and can severely impact plant development, including reduced growth, smaller leaves and fruits, and altered mitochondrial function. [, , ] This highlights the essential role of L-GalLDH and AsA in plant growth and development.
Q6: Do all plants utilize L-GalL for AsA biosynthesis?
A7: While the Smirnoff-Wheeler pathway, utilizing L-GalL, is the primary route for AsA synthesis in higher plants, some organisms like Euglena gracilis predominantly utilize the D-galacturonate/L-galactonate pathway for AsA biosynthesis. []
Q7: How does the regulation of AsA biosynthesis differ between plant species?
A8: Different plant species, and even different organs within the same plant, can exhibit variations in the regulation of AsA biosynthesis. For instance, in strawberry fruits, while the D-galacturonate pathway is active, other regulatory factors alongside the enzymes involved in L-GalL conversion contribute to AsA levels. []
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C6H10O6, and its molecular weight is 178.14 g/mol.
Q9: Is there information available on the spectroscopic data of L-GalL?
A10: Although specific spectroscopic data is not extensively discussed in the provided research, L-GalL is typically characterized by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy would also be suitable for structural elucidation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

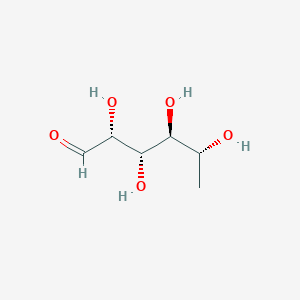
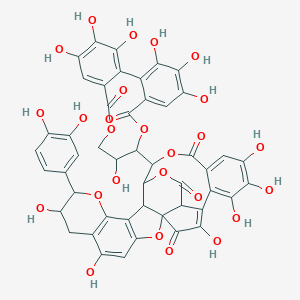
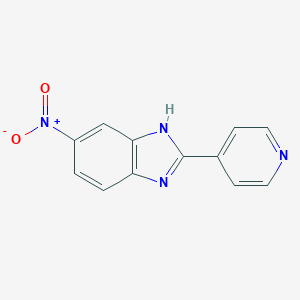
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)
